N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethylbutanamide
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Overview
Description
N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethylbutanamide is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of an indole ring, a bromophenyl group, and an ethylbutanamide moiety. The indole ring is a common structural motif in many biologically active molecules, making this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethylbutanamide typically involves the coupling of an indole derivative with a bromophenyl compound. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of an organic solvent such as dichloromethane, and the reaction is carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of automated synthesis platforms can enhance reproducibility and reduce production time.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group under hydrogenation conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethylbutanamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to its targets, while the amide moiety can influence its pharmacokinetic properties. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
Uniqueness
N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethylbutanamide is unique due to the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the indole ring and the bromophenyl group provides a distinct structural framework that can be exploited for various applications in research and industry.
Properties
Molecular Formula |
C22H25BrN2O |
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Molecular Weight |
413.3 g/mol |
IUPAC Name |
N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethylbutanamide |
InChI |
InChI=1S/C22H25BrN2O/c1-3-15(4-2)22(26)25-13-19(16-9-11-17(23)12-10-16)20-14-24-21-8-6-5-7-18(20)21/h5-12,14-15,19,24H,3-4,13H2,1-2H3,(H,25,26) |
InChI Key |
YTOIBEWWHRRCBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NCC(C1=CC=C(C=C1)Br)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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